2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS 1037423-77-0
2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS 1037423-77-0
An In-Depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0)
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0), a non-proteinogenic, substituted alpha-amino acid. Primarily utilized as a specialized building block in synthetic organic chemistry, this compound serves as a critical intermediate for the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical research sectors. This document details its physicochemical properties, presents an exemplary synthetic methodology based on established chemical principles, outlines robust analytical protocols for structural verification and purity assessment, discusses its applications in drug discovery, and provides essential safety and handling guidelines. The content is structured to support researchers, medicinal chemists, and drug development professionals in effectively utilizing this versatile chemical entity.
Introduction and Scientific Context
2-(2-Chloro-4-methoxyphenyl)-DL-glycine is a synthetic amino acid derivative characterized by a glycine backbone attached to a 2-chloro-4-methoxyphenyl substituent at the alpha-carbon. Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation but is highly valued for its role as a synthetic intermediate.
The unique substitution pattern on the phenyl ring—a chlorine atom and a methoxy group—offers distinct steric and electronic properties that chemists can exploit to modulate the biological activity, selectivity, and pharmacokinetic profiles of target molecules. The chlorine atom can induce favorable binding interactions (such as halogen bonding) and block metabolic pathways, while the methoxy group can influence solubility and receptor affinity.
As a racemic (DL) mixture, it provides a scaffold that can be used as is or resolved into its constituent enantiomers for stereospecific applications. Its structural similarity to phenylglycine derivatives, which are known precursors to important pharmaceuticals like the antiplatelet agent clopidogrel and various antibiotics, positions 2-(2-Chloro-4-methoxyphenyl)-DL-glycine as a valuable tool for generating novel analogs and exploring new chemical space in drug discovery programs.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of the compound is provided below. These data are essential for planning reactions, purification, and analytical procedures.
| Property | Value | Reference |
| CAS Number | 1037423-77-0 | [2][3] |
| IUPAC Name | 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid | [4] |
| Molecular Formula | C₉H₁₀ClNO₃ | [5] |
| Molecular Weight | 215.63 g/mol | [5] |
| Appearance | White to off-white crystalline powder (Expected) | [6] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |
| SMILES | COC1=CC(=C(C=C1)C(C(=O)O)N)Cl | [7] |
| InChI Key | (Generated from structure) |
Synthesis and Manufacturing
The synthesis of α-amino acids is a cornerstone of organic chemistry. For non-proteinogenic variants like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, the Strecker synthesis remains one of the most efficient and widely applicable methods.[8] This pathway involves a one-pot, multi-component reaction between an aldehyde, ammonia (or an ammonium salt), and a cyanide source, followed by hydrolysis.
Exemplary Synthetic Protocol: Strecker Synthesis
This protocol is a representative method adapted from established procedures for analogous compounds, such as 2-chlorophenylglycine.[1] The starting material, 2-chloro-4-methoxybenzaldehyde, is commercially available.
Causality Behind Experimental Choices:
-
Ammonium Hydrogencarbonate: Serves as a convenient in-situ source of both ammonia (for imine formation) and carbon dioxide, which helps buffer the reaction.
-
Sodium Cyanide: Acts as the nucleophile, attacking the intermediate iminium ion to form the α-aminonitrile. This is the key carbon-carbon bond-forming step.
-
Methanol/Water Co-solvent: Chosen to dissolve both the organic aldehyde and the inorganic salts, creating a homogenous reaction environment.
-
Heated Reflux: Provides the necessary activation energy for imine formation and subsequent nucleophilic attack, driving the reaction to completion.
-
Acid Hydrolysis: The final, critical step where the nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final amino acid product.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To a solution of 2-chloro-4-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water, add ammonium hydrogencarbonate (1.5 eq) and sodium cyanide (1.1 eq).
-
Self-Validation: Ensure all solids are fully suspended by vigorous stirring before proceeding.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 5-8 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
-
Workup (α-Aminonitrile Isolation): After cooling to room temperature, concentrate the solution under reduced pressure to remove methanol. The resulting aqueous slurry contains the α-aminonitrile intermediate.
-
Hydrolysis: Carefully add concentrated hydrochloric acid (HCl) to the slurry and heat to reflux for 4-6 hours. This step must be performed with extreme caution in a fume hood due to the potential release of residual hydrogen cyanide gas.
-
Product Isolation and Purification: Cool the reaction mixture. Adjust the pH to the isoelectric point of the amino acid (typically pH 5-7) using a base like sodium hydroxide. The product will precipitate out of the solution.
-
Self-Validation: Use pH paper or a calibrated pH meter to ensure the correct endpoint is reached for maximal precipitation.
-
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities. Dry the product under vacuum to yield 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: ¹H and ¹³C NMR Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen and carbon atoms.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.
-
Self-Validation: Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis & Expected Signals:
-
¹H NMR:
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Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet/doublet of doublets, and another doublet) consistent with a 1,2,4-trisubstituted benzene ring.
-
Alpha-Proton (δ ~5.0 ppm): A singlet corresponding to the Cα-H proton.
-
Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons (–OCH₃).
-
Amine/Carboxylic Acid Protons: Broad, exchangeable signals (NH₂ and COOH) whose chemical shifts are highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbon.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals for the phenyl ring carbons, including those directly attached to Cl, OMe, and the glycine moiety.
-
Alpha-Carbon (δ ~55-60 ppm): The Cα carbon.
-
Methoxy Carbon (δ ~55 ppm): The –OCH₃ carbon.
-
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for assessing purity and confirming molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Filter the solution through a 0.22 µm syringe filter.
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Causality: The C18 column separates the compound from potential impurities based on polarity. Formic acid aids in protonation for positive ion mode mass spectrometry.
-
-
MS Detection: Analyze the eluent using a mass spectrometer with electrospray ionization (ESI).
-
Data Analysis & Expected Results:
-
Purity: The purity is determined by integrating the area of the main peak in the chromatogram, which should be >95% for most research applications.
-
Mass Verification: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Calculated exact mass for C₉H₁₁³⁵ClNO₃: 216.0373
-
Expected [M+H]⁺: m/z ≈ 216.04
-
The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should be observed, providing definitive confirmation of its presence.
-
-
Caption: Decision workflow for analytical characterization.
Applications in Research and Development
The primary utility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine lies in its application as a versatile building block for the synthesis of higher-value, complex molecules.
-
Pharmaceutical Drug Discovery: It can be incorporated into small molecule scaffolds to probe structure-activity relationships (SAR). The substituted phenylglycine motif is prevalent in various biologically active agents. Researchers can use this compound to synthesize novel derivatives of existing drugs or to create entirely new chemical entities for screening against therapeutic targets.[]
-
Peptidomimetics: As an unnatural amino acid, it can be used to synthesize peptide analogs with enhanced stability against enzymatic degradation, improved cell permeability, or constrained conformations, which are desirable properties for therapeutic peptides.
-
Combinatorial Chemistry: It serves as an excellent starting point for generating chemical libraries. The amino and carboxylic acid groups provide orthogonal handles for derivatization, allowing for the rapid creation of a diverse set of compounds for high-throughput screening.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. The following guidelines are based on safety data sheets for structurally related chemicals.[6][10]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6][10] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[10] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[11] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops.[10][11] |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[11] |
Conclusion
2-(2-Chloro-4-methoxyphenyl)-DL-glycine, CAS 1037423-77-0, is a specialized chemical intermediate with significant potential in modern synthetic chemistry. Its value is derived from the unique combination of a glycine core and a specifically functionalized aromatic ring, providing a platform for constructing novel molecules with tailored properties. This guide has provided a technical framework for its synthesis, a robust protocol for its analytical validation, and an overview of its applications and safe handling. For researchers and scientists in drug development, this compound represents a valuable tool for advancing the frontiers of medicinal chemistry.
References
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The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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HiMedia Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet: 2-Chloro phenyl glycine. [Link]
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AccelaChem. (n.d.). Product List. [Link]
- Google Patents. (2004).
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Redox. (2023). Safety Data Sheet Glycine. [Link]
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chemeurope.com. (n.d.). Glycine. [Link]
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